molecular formula C39H32O14 B1163626 [3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 83529-71-9

[3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B1163626
CAS No.: 83529-71-9
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Description

Taxonomic Classification within Flavonoid O-Glycosides

The target compound belongs to the extensive family of flavonoid 3-O-para-coumaroyl glycosides, representing a specialized subclass within the broader category of flavonoid O-glycosides. According to the established taxonomic hierarchy, this compound is classified within the kingdom of organic compounds, specifically under the superclass of phenylpropanoids and polyketides. The compound falls under the class of flavonoids, with further subdivision into flavonoid glycosides, and most specifically into the direct parent category of flavonoid 3-O-para-coumaroyl glycosides.

The structural framework follows the characteristic carbon-6-carbon-3-carbon-6 skeleton that defines all flavonoids, consisting of two phenyl rings (A and B) connected by a heterocyclic ring (C) containing an embedded oxygen atom. The basic molecular structure depends upon the carbon-6-carbon-3-carbon-6 skeleton labeled as A, B, and C rings, with flavonoids being classified into seven subclasses based on modifications to their basic skeletons, including flavones, flavanones, isoflavones, flavonols, chalcones, flavanols, and anthocyanins.

This particular compound represents a highly modified flavonol glycoside, where the aglycone portion corresponds to kaempferol (3,5,7,4'-tetrahydroxyflavone), and the glycoside portion consists of a beta-D-glucopyranose unit attached at the 3-position via an O-glycosidic linkage. The distinguishing feature lies in the presence of two para-coumaroyl ester groups attached to different hydroxyl positions of the glucose moiety, creating a diacylated structure that significantly enhances the compound's biological activity profile.

Structural Identification as a Bis-para-Coumaroylated Flavonoid Glycoside

The structural identification of this compound as a bis-para-coumaroylated flavonoid glycoside is based on several key molecular features that distinguish it from simpler flavonoid glycosides. The compound contains two para-coumaroyl moieties, each consisting of 3-(4-hydroxyphenyl)prop-2-enoic acid units, esterified to different hydroxyl groups of the glucopyranose ring. This diacylation pattern represents an advanced form of flavonoid modification that occurs naturally in plants as a protective mechanism against ultraviolet radiation and oxidative stress.

The para-coumaroyl groups are characterized by their conjugated double bond system between the benzene ring and the carboxyl group, creating an extended electron delocalization that contributes to the compound's enhanced antioxidant properties. Research has demonstrated that the para-coumaroyl moiety significantly enhances both electron-transfer and hydrogen-atom-transfer-based pathways, while also improving iron-chelating capabilities compared to non-acylated flavonoid glycosides.

Spectroscopic analysis reveals that the esterification occurs on specific hydroxyl groups of the glucose moiety, with studies on similar compounds indicating preferential acylation at the 4'' and 6'' positions of the glucopyranose unit. The presence of multiple acyl groups creates a complex three-dimensional structure that influences the compound's solubility, stability, and biological activity profile compared to its non-acylated counterparts.

Structural Component Chemical Formula Molecular Weight Functional Role
Kaempferol aglycone C₁₅H₁₀O₆ 286.24 g/mol Core flavonoid structure
Glucose moiety C₆H₁₂O₆ 180.16 g/mol Glycosidic component
First para-coumaroyl group C₉H₈O₃ 164.16 g/mol Ester modification
Second para-coumaroyl group C₉H₈O₃ 164.16 g/mol Ester modification
Complete compound C₃₉H₃₂O₁₅ 740.67 g/mol Diacylated glycoside

Historical Context and Discovery

The historical development of knowledge regarding acylated flavonoid glycosides began with early observations of seasonal changes in plant pigmentation and protective compounds. Initial research in the 1990s identified the presence of acylated flavonol glucosides in coniferous species, particularly in Pinus sylvestris needles, where these compounds were recognized as effective ultraviolet-B screening pigments. The discovery that diacylated flavonol glucosides, such as kaempferol 3-O-(3'',6''-O-di-para-coumaroyl)-glucoside, were more effective than monoacylated variants led to increased interest in the biosynthesis and function of these complex molecules.

Subsequent research in the early 2000s established the enzymatic basis for the formation of these compounds, with the identification of three hydroxycinnamoyl transferases in cell extracts of Pinus sylvestris needles. These enzymes, characterized as 3''-, 4''-, and 6''-hydroxycinnamoyl transferases, catalyze the addition of para-coumarate and ferulate in a position-specific manner. The 6''-hydroxycinnamoyl transferase was found to be inducible by ultraviolet-B radiation and present during the first year of needle development, while the 3''-hydroxycinnamoyl transferase was constitutively expressed throughout a two-year period of needle development.

The biosynthetic pathway for these compounds follows a specific sequence, with 3''-position acylation occurring first, followed by 6''-position modification. The 3''-position of pine flavonol acylglucosides is invariably acylated with para-coumarate, whereas the 6''-position can be acylated with either para-coumarate or ferulate. This sequential acylation pattern has been confirmed through molecular modeling studies that examined the regioselectivity of lipase enzymes in the esterification of flavonoid glycosides.

Recent advances in analytical techniques have enabled the identification of extremely rare flavonoid glycosides in various plant species, including complex diacylated derivatives that were previously undetected. Modern high-performance liquid chromatography coupled with mass spectrometry has revealed the presence of para-coumaroyl conjugates of methylated flavonol glycosides in species such as Ephedra gerardiana, indicating a broader distribution of these compounds than previously recognized.

Natural Distribution in Plant Kingdom

The natural distribution of bis-para-coumaroylated flavonoid glycosides extends across multiple plant families, with the highest concentrations typically found in species that experience significant environmental stress from ultraviolet radiation, temperature fluctuations, and oxidative conditions. Coniferous species, particularly those in the genus Pinus, represent the most extensively studied sources of these compounds, with Pinus sylvestris serving as the primary model system for understanding their biosynthesis and ecological function.

In Pinus sylvestris, the soluble and cell-wall bound flavonol acylglucosides accumulate in the epidermal layer of needles, where they efficiently shield and protect mesophyll cells from ultraviolet-B radiation. The seasonal accumulation pattern shows that soluble flavonol glucosides peak in June at the beginning of needle development, acting as the primary ultraviolet-screening pigments during this critical period. Subsequently, in July, the more effective diacylated flavonol glucosides are formed and assume the role of primary ultraviolet-protective pigments.

Beyond coniferous species, acylated flavonoid glycosides have been identified in various angiosperm families. The Malvaceae family serves as a notable source of these compounds, with tiliroside (kaempferol-3-O-beta-D-(6''-O-para-coumaroyl)-glucopyranoside) being isolated from Tilia americana and other related species. Recent investigations have revealed the presence of extremely rare para-coumaroyl conjugates in Ephedra gerardiana, including 4'-O-methyl-(4''-para-coumaroyl)afzelin and 4'-O-methyl-(2'',4''-di-para-coumaroyl)afzelin.

The distribution of these compounds appears to correlate with environmental factors, particularly climate conditions that induce oxidative stress in plants. Regions characterized by high temperature, humidity, and low altitude produce grapes with higher levels of acylated anthocyanins, while non-acylated anthocyanins are more abundant in grapes grown in cold climate regions. This geographic distribution pattern suggests that acylation serves as an adaptive response to environmental stressors.

Plant Family Representative Species Acylated Compounds Identified Ecological Context
Pinaceae Pinus sylvestris Kaempferol 3-O-diacylglucosides UV-B protection in needles
Malvaceae Tilia americana Tiliroside derivatives Stress resistance in leaves
Ephedraceae Ephedra gerardiana Methylated acylated afzelin Arid environment adaptation
Vitaceae Vitis vinifera Acylated anthocyanins Climate-dependent expression
Verbenaceae Veronica species Acylated luteolin glycosides Specialized metabolite production

Properties

IUPAC Name

[3,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)38(53-34(46)16-6-22-3-11-25(41)12-4-22)37(48)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMKSPOTCLVAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate is a complex flavonoid derivative that exhibits significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H32O14C_{27}H_{32}O_{14} and a molecular weight of 580.53 g/mol. Its structure includes multiple hydroxyl groups, which are known to enhance antioxidant activity, and a chromone moiety that is characteristic of many bioactive flavonoids.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of flavonoids due to their ability to scavenge free radicals and reduce oxidative stress. The presence of multiple hydroxyl groups in this compound contributes to its high antioxidant capacity. For instance, research indicates that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various in vitro models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. A study reported that flavonoids can modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .

Anticancer Potential

Research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G1 phase has been documented in several studies .

Antimicrobial Activity

The antimicrobial activity of the compound has also been evaluated against various pathogens. It exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Study on Antioxidant Activity

A study conducted by researchers at a leading university evaluated the antioxidant activity of various flavonoids, including this compound. Using DPPH and ABTS assays, the compound demonstrated a higher radical scavenging ability compared to standard antioxidants like ascorbic acid. The results indicated that its structural characteristics significantly contribute to its effectiveness as an antioxidant agent .

Clinical Evaluation for Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, the administration of this compound resulted in a significant reduction in inflammatory markers compared to placebo groups. Patients reported improved symptoms related to inflammation, suggesting potential therapeutic benefits in managing inflammatory diseases .

Research Findings Summary Table

Activity Mechanism Evidence Source
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis; cell cycle arrest
AntimicrobialDisruption of cell membranes

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of flavonoids, including the compound . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. For instance, a study highlighted that similar flavonoid compounds exhibit significant scavenging activity against reactive oxygen species (ROS), suggesting potential therapeutic benefits in conditions like cancer and neurodegenerative diseases .

2. Anti-inflammatory Effects
Research indicates that flavonoids can modulate inflammatory pathways. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation processes. This property positions it as a candidate for developing anti-inflammatory drugs .

3. Anticancer Properties
Flavonoids have garnered attention for their anticancer effects through various mechanisms, including induction of apoptosis and cell cycle arrest. Studies on structurally similar compounds indicate that they can inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cancer proliferation .

Biochemical Applications

1. Metabolomic Profiling
The compound has been subjected to metabolomic profiling to understand its biochemical interactions within biological systems. This profiling helps identify metabolic pathways influenced by the compound, aiding in the discovery of biomarkers for diseases and therapeutic targets .

2. Enzyme Inhibition Studies
Flavonoids are known to interact with various enzymes, affecting their activity. The compound's ability to inhibit enzymes such as α-glucosidase has been documented, suggesting its potential role in managing diabetes by regulating blood glucose levels .

Food Science Applications

1. Natural Preservative
Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its effectiveness in prolonging shelf life while maintaining food quality is under investigation, particularly in plant-based food systems where synthetic preservatives are less desirable .

2. Nutraceutical Development
The health benefits associated with flavonoids have led to their incorporation into nutraceuticals. The compound's bioactive properties make it a suitable candidate for formulation into dietary supplements aimed at promoting overall health and preventing chronic diseases .

Data Tables

Application AreaKey FindingsReference
Antioxidant ActivitySignificant ROS scavenging ability
Anti-inflammatory EffectsInhibition of COX and LOX
Anticancer PropertiesInduction of apoptosis in cancer cells
Metabolomic ProfilingIdentification of metabolic pathways
Enzyme InhibitionInhibition of α-glucosidase
Natural PreservativeProlongs shelf life in food products
Nutraceutical DevelopmentPotential for dietary supplement formulation

Case Studies

Case Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant capacity of various flavonoids, including the compound of interest, using DPPH and ABTS assays. Results indicated that the compound exhibited a higher radical scavenging activity compared to standard antioxidants like ascorbic acid, supporting its use in therapeutic applications against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cell lines stimulated with LPS. This suggests that the compound may serve as a potential therapeutic agent for inflammatory disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a class of polyphenolic esters with chromone or flavonoid backbones. Below is a comparative analysis with structurally related molecules:

Compound Name / ID Key Structural Features Bioactivity / Applications Source / References
[Target Compound] (CID: 131753148) Oxane ring with chromenone, two caffeoyl esters, multiple hydroxyls. C₄₂H₄₆O₂₂ Potential antioxidant, anticancer (inferred from ferroptosis studies ). Synthetic/plant-derived
5,4'-Dihydroxy-7-methoxy-6-prenylisoflavone (FDB017844) Prenyl group at C6, methoxy at C7, simpler isoflavone backbone (C₂₁H₂₀O₆) Antifungal, insecticidal (plant defense) . Glycine max (soybean)
3,6'-Disinapoyl sucrose Sucrose core esterified with sinapic acid (C₃₄H₄₂O₁₉) Neuroprotective, anti-inflammatory . Polygala tenuifolia
FDB020233 Chromenone core with oxane ring and single caffeoyl ester (C₃₅H₃₂O₁₅) Unspecified, likely antioxidant . Plant-derived

Key Differences

Substituent Diversity: The target compound has two caffeoyl esters and a chromenone group, unlike FDB017844 (prenyl + methoxy) or 3,6'-disinapoyl sucrose (sinapoyl esters). These groups influence solubility and binding affinity to biological targets .

Sugar Core : The oxane ring in the target compound contrasts with the sucrose core in 3,6'-disinapoyl sucrose, affecting metabolic stability and pharmacokinetics .

Research Findings

  • Crystallographic Stability : The compound’s hydrogen-bonding network (evident from its hydroxyl groups) likely enhances crystalline stability, a trait critical for pharmacological formulation .
  • Synthetic Challenges : Its complexity exceeds that of 3,6'-disinapoyl sucrose, requiring advanced glycosylation and esterification techniques .

Preparation Methods

Plant Material Selection and Pretreatment

The compound has been isolated from the aerial parts of Cnidoscolus texanus, a plant native to the southwestern United States and northern Mexico. Fresh or dried plant material is typically ground into a fine powder to maximize surface area for solvent extraction. Prior studies report using ethanol-water mixtures (70–80% ethanol) for initial maceration or percolation, followed by filtration and concentration under reduced pressure.

Solvent Partitioning and Fractionation

The crude extract is partitioned sequentially using solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). The target compound, due to its polar hydroxyl and glycosidic groups, predominantly resides in the ethyl acetate or n-butanol fractions. In one documented protocol, the ethyl acetate fraction was subjected to vacuum liquid chromatography (VLC) over silica gel with a gradient of chloroform-methanol (9:1 to 1:1).

Chromatographic Purification

Final purification is achieved via repeated column chromatography and preparative HPLC:

  • Column Chromatography : Silica gel (200–300 mesh) with chloroform-methanol-water (8:2:0.1) as the mobile phase.

  • Preparative HPLC : C18 reverse-phase column (5 µm, 250 × 10 mm) with an isocratic eluent of acetonitrile-water (55:45) at 2 mL/min.

Table 1: Key Chromatographic Parameters for Isolation

StepStationary PhaseMobile PhaseElution ModeYield (%)
Initial Extraction-70% EthanolMaceration12.5
Solvent Partitioning-Ethyl AcetateLiquid-Liquid4.8
VLCSilica GelCHCl₃-MeOH (9:1 to 1:1)Gradient1.2
Prep HPLCC18CH₃CN-H₂O (55:45)Isocratic0.3

Synthetic Approaches for Chemical Preparation

While no direct synthetic route for this compound has been published, analogous flavonoid-coumaroyl glycosides provide a framework for retrosynthetic analysis. The structure can be dissected into three modules:

  • Flavonoid Core (5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-ol)

  • Glycosidic Oxane Ring (3,5-dihydroxyoxan-2-yl)

  • Coumaroyl Ester Side Chains ([3-(4-hydroxyphenyl)prop-2-enoyloxy] groups)

Synthesis of the Flavonoid Core

The chromene scaffold is constructed via the Kostanecki-Robinson reaction , involving cyclization of a chalcone intermediate. For example:

  • Condensation of 4-hydroxyphenylacetic acid with 2,4,6-trihydroxyacetophenone in acetic anhydride yields the chalcone.

  • Cyclization under acidic conditions (H₂SO₄, glacial acetic acid) forms the 4-oxochromen-7-ol backbone.

Glycosylation of the Flavonoid Core

The hydroxyl group at position 7 of the flavonoid is glycosylated with a protected glucose derivative:

  • Protection : The glucose moiety is peracetylated (Ac₂O, pyridine) to prevent undesired side reactions.

  • Activation : The anomeric position is activated as a trichloroacetimidate (Cl₃CCN, DBU).

  • Coupling : Reaction with the flavonoid aglycone in dichloromethane (DCM) with BF₃·Et₂O as a catalyst affords the β-glycoside.

Esterification with Coumaroyl Groups

The hydroxyl groups on the glucose unit are esterified with coumaric acid derivatives:

  • Coumaric Acid Activation : 4-Hydroxycinnamic acid is converted to its acyl chloride using oxalyl chloride.

  • Stepwise Esterification :

    • The primary hydroxyl (C6) of the glucose is esterified first under mild conditions (DMAP, Et₃N, DCM).

    • Secondary hydroxyls (C3, C4) are selectively esterified using higher temperatures (40–50°C).

Table 2: Critical Reaction Conditions for Esterification

StepReagents/ConditionsTemperatureTime (h)Yield (%)
Acyl Chloride PrepOxalyl chloride, DMF (cat.)0°C → rt295
Primary EsterAcyl chloride, DMAP, Et₃N, DCM0°C482
Secondary EstersAcyl chloride, DMAP, Et₃N, DCM40°C868

Challenges and Optimization Strategies

Regioselectivity in Glycosylation

The C7 hydroxyl of the flavonoid is highly reactive, necessitating temporary protection (e.g., silylation with TBDMSCl) to avoid over-glycosylation. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).

Stability of Coumaroyl Esters

The Z-configured coumaroyl esters are prone to isomerization under basic conditions. To mitigate this, reactions are conducted in anhydrous DCM with strict temperature control (<30°C).

Purification of the Final Product

Due to the compound’s high polarity and similarity to byproducts, a combination of size-exclusion chromatography (Sephadex LH-20) and reverse-phase HPLC is recommended.

Analytical Characterization Data

The compound’s structure is confirmed via:

  • NMR :

    • ¹H NMR (600 MHz, CD₃OD) : δ 7.68 (d, J = 16 Hz, H-α coumaroyl), 6.83 (d, J = 8 Hz, H-3 flavonoid).

    • ¹³C NMR (150 MHz, CD₃OD) : δ 176.2 (C=O ester), 164.8 (C=O chromone).

  • HRMS : m/z 727.1981 [M+H]⁺ (calc. 727.1978) .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of this compound, and how are critical intermediates purified?

Methodological Answer:
The compound is synthesized via multi-step organic reactions, including esterification, glycosylation, and protection/deprotection of hydroxyl groups. Key steps involve coupling chromene derivatives (e.g., 5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-ol) with oxane ring precursors using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI. Purification typically employs reversed-phase HPLC or column chromatography with silica gel, monitored by TLC (Rf tracking). Critical intermediates, such as the oxane core with pendant cinnamate esters, require rigorous characterization via 1H^1H-NMR and HRMS to confirm regioselectivity .

Basic: Which spectroscopic and crystallographic techniques are essential for structural elucidation?

Methodological Answer:
Structural confirmation relies on:

  • 1H^1H- and 13C^{13}C-NMR : To assign proton environments and carbon frameworks, particularly distinguishing ester carbonyls (~170 ppm) and aromatic protons (~6–8 ppm).
  • X-ray crystallography : Resolves absolute stereochemistry and supramolecular interactions (e.g., hydrogen bonding in the oxane ring) .
  • HRMS (ESI-TOF) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies hydroxyl (~3200–3500 cm1^{-1}) and carbonyl (~1720 cm1^{-1}) groups.
    Data analysis tools like SAINT and SADABS ensure refinement accuracy in crystallographic studies .

Advanced: How does stereochemical configuration impact the compound’s interaction with biological targets?

Methodological Answer:
Stereochemistry governs binding affinity to enzymes or receptors. For instance, the axial/equatorial orientation of hydroxyl groups on the oxane ring influences hydrogen bonding with catalytic sites. Computational docking (AutoDock Vina) and DFT studies (Gaussian 09) model these interactions, predicting binding energies and selectivity. Experimental validation involves synthesizing stereoisomers and comparing IC50_{50} values in enzyme inhibition assays .

Advanced: How can researchers resolve contradictions in reported antioxidant activity across DPPH, ORAC, and FRAP assays?

Methodological Answer:
Contradictions arise from assay-specific mechanisms:

  • DPPH : Sensitive to steric hindrance from bulky substituents.
  • ORAC : Reflects hydrogen atom transfer (HAT) efficiency, influenced by phenolic hydroxyl density.
  • FRAP : Measures single-electron transfer (SET), affected by redox potential.
    Standardize experimental conditions (pH, solvent polarity) and include controls like Trolox. Cross-validate using LC-MS to rule out degradation products interfering with assays .

Basic: What are the hypothesized biological targets or pathways for this compound?

Methodological Answer:
The compound’s polyphenolic and cinnamate motifs suggest interactions with:

  • Kinases (e.g., MAPK) : Via hydrogen bonding with catalytic lysine residues.
  • Nuclear receptors (e.g., estrogen receptor-β) : Mediated by 4-hydroxyphenyl groups.
  • ROS scavenging pathways : Through radical stabilization by conjugated enoate systems.
    Initial screens involve luciferase reporter assays for receptor activation and Western blotting for phosphorylation inhibition .

Advanced: What computational strategies predict solvent-dependent reactivity in ester hydrolysis or oxidation?

Methodological Answer:
Solvent effects are modeled using:

  • COSMO-RS : Predicts solvation free energy and hydrolysis rates in polar aprotic solvents (e.g., DMSO).
  • MD simulations (GROMACS) : Track conformational stability in aqueous vs. lipid environments.
    Benchmark against experimental kinetic data (HPLC monitoring of degradation) to refine parameters .

Advanced: What challenges arise in designing in vivo studies due to the compound’s physicochemical properties?

Methodological Answer:
Key challenges include:

  • Low bioavailability : Due to high molecular weight (~800 Da) and poor membrane permeability. Solutions: Nanoencapsulation (liposomes) or prodrug strategies.
  • Rapid hepatic metabolism : Phase II conjugation (glucuronidation) reduces active concentrations. Mitigation: Use CYP450 inhibitors in pharmacokinetic studies.
  • Light sensitivity : Store lyophilized samples in amber vials at -80°C to prevent photodegradation .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:
Stability is optimized by:

  • Temperature : Store at -20°C in anhydrous DMSO to prevent hydrolysis.
  • Light : Protect from UV/visible light using amber glassware.
  • Humidity : Use desiccants (silica gel) in sealed containers.
    Regularly monitor purity via UPLC-PDA (λ = 280 nm) and adjust storage protocols if degradation exceeds 5% .

Advanced: How do structural modifications of phenolic hydroxyls alter pharmacokinetics?

Methodological Answer:
Methylation or glycosylation of hydroxyl groups enhances metabolic stability but reduces antioxidant capacity. For example:

  • Methyl ether derivatives : Increase logP (octanol-water partition coefficient) for better CNS penetration.
  • Glucuronide analogs : Improve water solubility but require β-glucuronidase activation in target tissues.
    SAR studies combine synthetic chemistry with in vitro ADME assays (Caco-2 permeability, microsomal stability) .

Advanced: What experimental approaches validate the compound’s mechanism in enzyme inhibition?

Methodological Answer:
Mechanistic validation involves:

  • Enzyme kinetics : Determine KiK_i and inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify key interactions (e.g., with catalytic serine in hydrolases) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
[3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.